molecular formula C18H30N2O7 B14175858 Boc-Asp(OtBu)(OtBu)-Pro-OH CAS No. 1203578-10-2

Boc-Asp(OtBu)(OtBu)-Pro-OH

Cat. No.: B14175858
CAS No.: 1203578-10-2
M. Wt: 386.4 g/mol
InChI Key: VJWNFSDAMAHKFQ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Asp(OtBu)(OtBu)-Pro-OH is a derivative of aspartic acid, a common amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of tert-butyl (OtBu) groups helps in stabilizing the molecule, making it a valuable intermediate in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(OtBu)(OtBu)-Pro-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The carboxyl groups are then protected with tert-butyl (OtBu) groups. The final step involves coupling the protected aspartic acid with proline (Pro-OH) under specific reaction conditions, often using coupling agents like 1-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(OtBu)(OtBu)-Pro-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of Boc and OtBu groups under acidic conditions, such as trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like HATU or DIC.

    Hydrolysis: Cleavage of ester bonds under basic or acidic conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc and OtBu groups.

    Coupling: HATU or DIC in the presence of DIPEA.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Deprotected Aspartic Acid: After removal of Boc and OtBu groups.

    Peptide Chains: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

Boc-Asp(OtBu)(OtBu)-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Asp(OtBu)(OtBu)-Pro-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Boc and OtBu) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound’s stability and reactivity make it an essential intermediate in the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Boc-Asp(OtBu)-OH: A similar compound with only one OtBu group.

    Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid with a different protective group (Fmoc).

    Z-Asp(OtBu)-OH: Uses a benzyloxycarbonyl (Z) group for protection.

Uniqueness

Boc-Asp(OtBu)(OtBu)-Pro-OH is unique due to the presence of two OtBu groups, which provide enhanced stability and protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial .

Properties

CAS No.

1203578-10-2

Molecular Formula

C18H30N2O7

Molecular Weight

386.4 g/mol

IUPAC Name

(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H30N2O7/c1-17(2,3)26-13(21)10-11(19-16(25)27-18(4,5)6)14(22)20-9-7-8-12(20)15(23)24/h11-12H,7-10H2,1-6H3,(H,19,25)(H,23,24)/t11-,12-/m0/s1

InChI Key

VJWNFSDAMAHKFQ-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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